

physicochemical properties of 1-Bromo-2nitrobenzene

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Compound of Interest		
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An In-depth Technical Guide on the Physicochemical Properties of 1-Bromo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-nitrobenzene is an important chemical intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and dye industries. A thorough understanding of its physicochemical properties is essential for its effective use in research and development, ensuring safety, and optimizing reaction conditions. This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Bromo-2-nitrobenzene**, detailed experimental protocols for their determination, and a logical visualization of its physical state characteristics.

Physicochemical Properties

The fundamental physical and chemical characteristics of **1-Bromo-2-nitrobenzene** are summarized in the tables below. These properties are crucial for handling, storage, and application of the compound in a laboratory or industrial setting.

Table 1: General and Physical Properties of 1-Bromo-2-nitrobenzene



Property	Value	Reference
Molecular Formula	C ₆ H ₄ BrNO ₂	[1][2][3]
Molecular Weight	202.01 g/mol	[1][2][3]
Appearance	White to light yellow crystal powder/solid	[1]
Melting Point	40.0°C to 43.0°C	[2]
Boiling Point	258 °C to 261 °C	[1][2][3][4]
Density	1.7 g/cm³ (at 20°C)	[1][4]
Flash Point	>110 °C (>230 °F)	[1][2]
Refractive Index	1.606	[1][4]

Table 2: Solubility and Stability of 1-Bromo-2-nitrobenzene

Property	Description	Reference
Water Solubility	Insoluble/Sparingly soluble	[1][2][5]
Organic Solvent Solubility	Soluble in ethanol, ether, acetone, benzene, toluene, and chloroform.	[2][5]
Stability	Stable under normal conditions. Combustible.	[1][4]
Incompatibilities	Strong bases, strong oxidizing agents.	[1][4]
Storage Conditions	2-8°C, refrigerated.	[1][4][6]

Spectral Data

Spectroscopic data is vital for the structural elucidation and identification of **1-Bromo-2-nitrobenzene**.



Table 3: Key Spectral Information for 1-Bromo-2-nitrobenzene

Spectroscopy Type	Key Data/Observations	Reference
¹ H NMR	In CDCl ₃ , characteristic signals are observed between δ 7.45 and δ 7.87 ppm.	[7][8]
¹³ C NMR	Spectral data available in databases like SpringerMaterials.	[9]
Mass Spectrometry (MS)	Molecular ion peak corresponding to the molecular weight.	[10]
Infrared (IR)	Data available in spectral databases.	

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of **1-Bromo-2-nitrobenzene**.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid **1-Bromo-2-nitrobenzene** transitions to a liquid.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Thermometer
- · Mortar and pestle



Procedure:

- Sample Preparation: A small amount of dry **1-Bromo-2-nitrobenzene** is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.[11]
- Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.[11]
- Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[12]
- Purity Check: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid **1-Bromo-2-nitrobenzene** equals the atmospheric pressure.

Apparatus:

- Thiele tube
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating oil (e.g., mineral oil)
- Bunsen burner or hot plate



Procedure:

- Sample Preparation: A few milliliters of **1-Bromo-2-nitrobenzene** are placed into a small test tube. A capillary tube, with its sealed end up, is placed inside the test tube.[13][14]
- Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level
 with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube
 containing heating oil.[13][14]
- Heating: The side arm of the Thiele tube is gently heated.[13][14] Convection currents will ensure uniform temperature distribution in the oil bath.
- Observation: As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.[13][14] Heating is then discontinued.
- Boiling Point Reading: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]
 [14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., CDCl₃)
- Pipettes

Procedure:

Sample Preparation: A small amount of 1-Bromo-2-nitrobenzene (typically 5-20 mg for ¹H NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,



CDCl₃) in a clean, dry NMR tube.[15][16] A small amount of a reference standard like tetramethylsilane (TMS) may be added if not already in the solvent.

- Instrument Setup: The NMR tube is placed in the spectrometer's probe.[15]
- Data Acquisition: The instrument is set to the appropriate nucleus (¹H or ¹³C). The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.[15]
- Spectrum Generation: A series of radiofrequency pulses are applied to the sample, and the
 resulting free induction decay (FID) signal is detected.[17][18] A Fourier transform is applied
 to the FID to generate the NMR spectrum.[19]
- Data Processing: The spectrum is phased, baseline corrected, and referenced (e.g., the TMS signal is set to 0 ppm).[15] The chemical shifts, integration, and coupling patterns of the peaks are then analyzed.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **1-Bromo-2-nitrobenzene** by measuring the absorption of infrared radiation.

Apparatus:

- FTIR spectrometer (often with an Attenuated Total Reflectance ATR accessory)
- Sample holder (e.g., KBr plates if not using ATR)

Procedure (using ATR-FTIR):

- Background Spectrum: A background spectrum of the empty, clean ATR crystal is collected.
 This accounts for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.[20][21]
- Sample Application: A small amount of solid 1-Bromo-2-nitrobenzene is placed directly onto the ATR crystal, ensuring good contact. A pressure clamp may be applied to improve contact.
 [20]



- Sample Spectrum: The infrared spectrum of the sample is then recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[20]
- Cleaning: After the measurement, the sample is carefully removed, and the ATR crystal is cleaned with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.[20]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight and aid in structural elucidation.

Apparatus:

- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization EI)
- Sample introduction system (e.g., direct insertion probe or Gas Chromatography GC inlet)

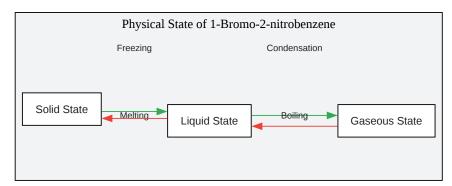
Procedure (using GC-MS with Electron Ionization):

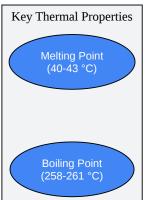
- Sample Preparation: A dilute solution of 1-Bromo-2-nitrobenzene is prepared in a volatile organic solvent.
- Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process knocks an electron off the molecule to form a positively charged molecular ion (M+•).[22][23]
- Fragmentation: The high energy of the ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions.[22][23]
- Mass Analysis: The ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[23][24]
- Detection: The separated ions are detected, and their abundance is recorded. The resulting
 data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of
 its m/z ratio.[25]



Visualization

The following diagram illustrates the relationship between the physical state of **1-Bromo-2-nitrobenzene** and its key thermal properties.





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Caption: State transitions of **1-Bromo-2-nitrobenzene** based on its melting and boiling points.

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